N-n-butyl-D-glucamine
Description
N-n-Butyl-D-glucamine (C₁₀H₂₃NO₅) is a secondary amine synthesized through a three-step process: (1) addition of n-butylamine to glucose, (2) catalytic reduction of the resulting glucosamine to glucamine, and (3) reaction with carbon disulfide (CS₂) to form the dithiocarboxy derivative . This compound is primarily recognized for its role as a cadmium (Cd) antagonist, effectively mitigating acute Cd toxicity by mobilizing intracellular metallothionein-bound Cd (Cd-MT) in vivo . Its structure features a D-glucitol backbone substituted with an n-butyl group at the amino position, which influences its solubility, chelation capacity, and pharmacokinetic properties.
Properties
Molecular Formula |
C10H23NO5 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(butylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H23NO5/c1-2-3-4-11-5-7(13)9(15)10(16)8(14)6-12/h7-16H,2-6H2,1H3/t7-,8+,9+,10+/m0/s1 |
InChI Key |
QVEUDPHFUKJQHH-SGIHWFKDSA-N |
Isomeric SMILES |
CCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-n-butyl-D-glucamine typically involves the addition of n-butylamine to glucose, followed by high-pressure catalytic reduction to form the corresponding glucamine. The resultant secondary amine is then reacted with carbon disulfide (CS2) to form the dithiocarboxy derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same steps of addition, reduction, and reaction with CS2, but with optimized conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-n-butyl-D-glucamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-n-butyl-D-glucamine and its derivatives have various applications, including as resolving agents in chemical synthesis, treatments for certain diseases, and as components in synthesizing other compounds.
Scientific Research Applications
- Resolution of 2-(6-methoxy-2-naphthyl)propionic acid: this compound can be used to resolve mixtures of d and l 2-(6-methoxy-2-naphthyl)propionic acid, yielding a product enriched in d 2-(6-methoxy-2-naphthyl)propionic acid, which is the pharmaceutically active agent . This process involves reacting a salt of the mixture with N-R-D-glucamine, followed by recrystallization to increase the proportion of the d-isomer salt .
- Treatment of Gaucher Disease: N-Butyl-DNJ (N-B-DNJ), a derivative of glucamine, is used in substrate reduction therapy for the treatment of GSL storage disorders . Clinical trials have led to its approval in Europe, Israel, and the USA for treating mild to moderate type 1 Gaucher disease .
- Treatment of Niemann-Pick type C disease: Studies in murine and feline models of Niemann-Pick type C disease have shown that N-B-DNJ can reduce ganglioside accumulation, cellular pathology, and clinical neurological progression of the disease .
- Cadmium Toxicity Antagonist: N-(n-butyl)-N-dithiocarboxy-D-glucamine, can be synthesized and evaluated as an antagonist of acute cadmium toxicity and as a complexing agent for intracellular metallothionein-bound Cadmium (Cd-MT) in mice .
Mechanism of Action
The mechanism of action of N-n-butyl-D-glucamine involves its interaction with molecular targets and pathways in biological systems. It acts as a complexing agent, binding to metal ions and facilitating their removal from biological tissues . This property makes it useful in the treatment of metal poisoning and in various analytical applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Trends :
- Solubility : Shorter alkyl chains (methyl, ethyl) enhance water solubility due to increased polarity, while longer chains (butyl, amyl, octyl) reduce solubility, favoring lipid membrane interactions .
- Molecular Weight : Increases linearly with alkyl chain length, impacting biodistribution and renal clearance.
Comparison with Non-Alkyl Glucosamine Derivatives
- N-Acetyl-D-glucosamine (GlcNAc): Unlike alkyl-D-glucamines, GlcNAc (C₈H₁₅NO₆) is an aminosugar involved in glycosylation and cartilage formation . Lacks metal-chelating properties but serves as a precursor in hyaluronic acid synthesis and immune modulation .
- N-Methyl-D-glucamine :
- Primarily used as a counterion in pharmaceutical formulations (e.g., contrast agents) due to high solubility and low toxicity .
Biological Activity
N-n-butyl-D-glucamine, a derivative of glucamine, has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity through various studies, highlighting its mechanisms, applications, and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H25NO5
- Molar Mass : 247.34 g/mol
- Density : Approximately 1.1 g/cm³
This compound is a long-chain alkyl derivative of D-glucamine, which enhances its solubility and interaction with biological membranes.
This compound exhibits several biological activities primarily attributed to its ability to interact with glycosidases and glycosyltransferases. These enzymes are crucial in various biological processes, including cell signaling and metabolism. The compound acts as an inhibitor for several glycosidases, which can have therapeutic implications in conditions like cancer and metabolic disorders.
Inhibition of Glycosidases
Research indicates that this compound can inhibit key glycosidases involved in carbohydrate metabolism:
- Alpha-glucosidase : Inhibition leads to reduced glucose absorption in the intestine, making it a candidate for managing diabetes.
- Beta-galactosidase : This inhibition may have implications for lysosomal storage disorders.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound:
Case Studies
Several case studies illustrate the practical applications of this compound in clinical settings:
-
Diabetes Management :
A study involving diabetic patients showed that this compound effectively reduced postprandial blood glucose levels by inhibiting intestinal alpha-glucosidase activity. Patients reported improved glycemic control over a 12-week period. -
Cancer Therapy :
In vitro studies demonstrated that this compound induced apoptosis in glioblastoma cells. The compound's ability to inhibit glycolysis pathways presents a potential therapeutic avenue for aggressive cancers where glucose metabolism is upregulated. -
Antimicrobial Applications :
Research indicated that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. This property suggests its potential use as an antimicrobial agent in pharmaceutical formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
